molecular formula C17H20ClNO4 B7338430 2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid

2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid

カタログ番号: B7338430
分子量: 337.8 g/mol
InChIキー: XLNXRHDJQQBOSZ-CABCVRRESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid, also known as MK-886, is a potent inhibitor of 5-lipoxygenase activating protein (FLAP). FLAP is an essential protein involved in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases such as asthma, arthritis, and cancer. Inhibition of FLAP by MK-886 has been shown to have anti-inflammatory and anti-cancer effects in preclinical studies.

作用機序

2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid binds to FLAP and inhibits its function, thereby preventing the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that play a crucial role in the pathogenesis of various diseases. Inhibition of leukotriene biosynthesis by this compound leads to a reduction in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-cancer effects in preclinical studies. Inhibition of leukotriene biosynthesis by this compound leads to a reduction in inflammation and cancer progression. Furthermore, this compound has been shown to have a synergistic effect with other anti-inflammatory and anti-cancer agents, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and chemotherapeutic agents.

実験室実験の利点と制限

2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid has several advantages for lab experiments. It is a potent and selective inhibitor of FLAP, which makes it a valuable tool for studying the role of leukotrienes in various diseases. Furthermore, this compound has been extensively studied in preclinical models, and its mechanism of action is well understood. However, this compound has some limitations. It is not suitable for use in clinical trials due to its toxicity and lack of selectivity for FLAP. Furthermore, the synthesis of this compound is complex and requires specialized equipment and expertise.

将来の方向性

There are several future directions for research on 2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid. One area of focus is the development of more potent and selective analogs of this compound for use in preclinical studies. Another area of focus is the identification of new targets for this compound and other FLAP inhibitors. Finally, there is a need for further research on the safety and toxicity of FLAP inhibitors, including this compound, to determine their potential for use in clinical trials.

合成法

2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid was first synthesized by Merck & Co. in 1991. The synthesis involves the condensation of 4-chlorobenzylamine with (2S,3R)-3-(2-methoxyethoxy)oxiran-2-carboxylic acid, followed by the addition of a carbamate protecting group and subsequent deprotection to yield this compound. The synthesis has been optimized over the years, and various analogs of this compound have been developed to improve its potency and selectivity.

科学的研究の応用

2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid has been extensively studied in preclinical models of inflammation and cancer. In vitro studies have shown that this compound inhibits the production of leukotrienes in various cell types, including neutrophils, eosinophils, and monocytes. In vivo studies have demonstrated that this compound reduces inflammation in animal models of asthma, arthritis, and colitis. Furthermore, this compound has been shown to inhibit tumor growth and metastasis in preclinical models of breast, lung, and prostate cancer.

特性

IUPAC Name

2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4/c1-2-15-14(4-3-9-23-15)17(22)19(11-16(20)21)10-12-5-7-13(18)8-6-12/h2,5-8,14-15H,1,3-4,9-11H2,(H,20,21)/t14-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNXRHDJQQBOSZ-CABCVRRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(CCCO1)C(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1[C@@H](CCCO1)C(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。